molecular formula C17H18ClN5O5 B14400330 N-[(4-Chlorophenyl)methyl]guanosine CAS No. 88158-09-2

N-[(4-Chlorophenyl)methyl]guanosine

Cat. No.: B14400330
CAS No.: 88158-09-2
M. Wt: 407.8 g/mol
InChI Key: QAMKHNPLOSECNP-XNIJJKJLSA-N
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Description

N-[(4-Chlorophenyl)methyl]guanosine is a synthetic guanosine derivative designed for advanced biochemical and pharmacological research. This compound features a (4-chlorophenyl)methyl group, a modification that may alter its physicochemical properties and interaction with biological systems compared to the parent nucleoside. Researchers can investigate this and related benzyl-substituted purine derivatives as potential inhibitors of key enzymatic pathways. For instance, structurally similar 8-aminoguanine analogs with benzyl substitutions at the N-9 position have been reported to exhibit potent inhibitory activity against purine nucleoside phosphorylase (PNP), an enzyme target for treating autoimmune diseases, T-cell cancers, and rejection in transplantation . These compounds demonstrate selective cytotoxicity for T-cells in the presence of deoxyguanosine, highlighting their potential in immunomodulatory research . Furthermore, guanosine derivatives and related compounds play significant roles in other research areas. They are integral to the study of G protein-coupled receptor (GPCR) signaling pathways, and inhibitors targeting these systems are valuable tools for probing conditions like central nervous system disorders . The chlorophenyl moiety is a common pharmacophore found in high-affinity ligands for various receptors, including cannabinoid receptors, suggesting its utility in the design of receptor-specific probes . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to consult the Certificate of Analysis for detailed specifications including purity and identity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88158-09-2

Molecular Formula

C17H18ClN5O5

Molecular Weight

407.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylamino]-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C17H18ClN5O5/c18-9-3-1-8(2-4-9)5-19-17-21-14-11(15(27)22-17)20-7-23(14)16-13(26)12(25)10(6-24)28-16/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,19,21,22,27)/t10-,12-,13-,16-/m1/s1

InChI Key

QAMKHNPLOSECNP-XNIJJKJLSA-N

Isomeric SMILES

C1=CC(=CC=C1CNC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)Cl

Canonical SMILES

C1=CC(=CC=C1CNC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O)Cl

Origin of Product

United States

Structural Characterization and Conformational Analysis of N 4 Chlorophenyl Methyl Guanosine

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable for the initial characterization and confirmation of the chemical structure of novel compounds like N-[(4-Chlorophenyl)methyl]guanosine.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For this compound, 1H and 13C NMR would provide characteristic signals for the guanine (B1146940), ribose, and the N-substituted 4-chlorophenylmethyl moieties.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign all proton and carbon signals and to confirm the site of substitution on the guanine ring. These techniques reveal through-bond and through-space correlations between nuclei, providing a detailed map of the molecular structure. ipb.pt

Table 1: Expected 1H NMR Chemical Shift Ranges for this compound

Proton Expected Chemical Shift (ppm) in DMSO-d6 Notes
H8 (Guanine)~8.0Singlet
H1' (Ribose)~5.8Doublet
Ribose Protons3.5 - 4.5Multiplets
Methylene (B1212753) (CH2)~4.5Singlet, deshielded by aromatic ring and guanine
Aromatic (Chlorophenyl)7.2 - 7.5Doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring
NH2 (Guanine)~6.5Broad singlet, exchangeable with D2O
N1-H (Guanine)~10.7Broad singlet, exchangeable with D2O
OH (Ribose)4.5 - 5.5Broad signals, exchangeable with D2O

Note: The expected chemical shifts are based on data for guanosine (B1672433) and its N-methyl derivatives and are subject to variation based on the exact substitution position and experimental conditions. rsc.orgelectronicsandbooks.comresearchgate.net

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of this compound by providing a highly accurate mass measurement. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used. The expected exact mass for the protonated molecule [M+H]+ would be calculated based on its molecular formula (C17H18ClN5O5).

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would further corroborate the structure. A characteristic fragmentation would be the cleavage of the glycosidic bond, resulting in the separation of the N-[(4-Chlorophenyl)methyl]guanine base and the ribose sugar. nist.govmassbank.eu The mass of the resulting fragment ions would provide definitive evidence for the presence of both the modified base and the sugar moiety.

Electronic (UV/Vis) and Vibrational (IR) Spectroscopy

UV/Visible spectroscopy provides information about the electronic transitions within the molecule. Guanosine and its derivatives typically exhibit characteristic absorption maxima in the UV range. escholarship.org The introduction of the 4-chlorophenylmethyl group is expected to cause a slight shift in the absorption bands of the guanine chromophore.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would show characteristic absorption bands for the N-H, O-H, C=O, C-N, and C-Cl bonds. mpg.desci-hub.senist.gov

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm-1) Vibrational Mode
O-H (Ribose)3600-3200Stretching
N-H (Guanine)3400-3100Stretching
C-H (Aromatic/Aliphatic)3100-2850Stretching
C=O (Guanine)1700-1650Stretching
C=N, C=C (Guanine/Aromatic)1650-1550Stretching
C-O (Ribose)1150-1050Stretching
C-Cl (Chlorophenyl)850-550Stretching

Note: The expected wavenumbers are based on typical values for the respective functional groups and may vary slightly. mpg.desci-hub.se

Solid-State Structural Determination by X-ray Crystallography

While a crystal structure for this compound has not been specifically reported in the searched literature, analysis of related structures, such as derivatives of guanine, provides a framework for what to expect. nih.gov A crystal structure would reveal the planarity of the guanine base, the pucker of the ribose ring, and the orientation of the 4-chlorophenylmethyl substituent relative to the purine (B94841) ring system. researchgate.net It would also definitively establish the position of the substitution on the guanine base.

Conformational Dynamics of the Guanosine Nucleoside upon N-Substitution

The introduction of a substituent on the guanine base can significantly influence the conformational preferences of the nucleoside, particularly the orientation around the glycosidic bond.

Glycosidic Bond Rotamer Preferences (Syn/Anti Conformations)

The rotation around the N-glycosidic bond (the bond connecting the guanine base to the ribose sugar) gives rise to two main conformations: syn and anti. proteopedia.org In the anti conformation, the bulkier part of the purine base is oriented away from the sugar, which is generally the more stable and common conformation for guanosine. proteopedia.org In the syn conformation, the six-membered ring of the purine is positioned over the sugar ring. researchgate.netresearchgate.net

The presence of the N-[(4-Chlorophenyl)methyl] group can influence this equilibrium. Depending on the position of substitution (e.g., N1, N2, N7), steric interactions between the substituent and the ribose moiety can either stabilize or destabilize the syn or anti conformation. For example, a bulky substituent at the N2 position might favor the syn conformation to avoid steric clash with the ribose ring. Conformational analysis using NMR techniques, such as measuring Nuclear Overhauser Effects (NOEs) between the protons of the base and the sugar, can provide experimental evidence for the preferred rotamer in solution. nih.gov Theoretical calculations can also be employed to predict the relative energies of the syn and anti conformers. rsc.org

Influence on Nucleobase Stacking Interactions

The introduction of a substituent at a nitrogen atom of the guanine base in this compound is anticipated to have a profound effect on the nucleobase stacking interactions. These non-covalent interactions, primarily driven by van der Waals forces and hydrophobic effects, are crucial for the stability of nucleic acid structures. The aromatic nature and size of the (4-chlorophenyl)methyl group can significantly alter the geometry and energetics of stacking with neighboring bases.

Theoretical studies on related N-substituted guanosine analogs, such as N(2)-methylguanosine and N(2),N(2)-dimethylguanosine, have demonstrated that even small alkyl substitutions can influence the conformational preferences of the nucleoside. nih.gov These conformational changes, in turn, can play a significant role in modulating base-stacking interactions within larger nucleic acid structures like tRNA. nih.gov

More directly relevant are structural studies on guanosine derivatives bearing a benzyl (B1604629) group, which is structurally similar to the (4-chlorophenyl)methyl substituent. In the case of O6-benzyl-2'-deoxyguanosine incorporated into a DNA duplex, X-ray crystallography has revealed that the benzyl group intercalates into the DNA helix, participating in stacking interactions with adjacent nucleobases. nih.gov This intercalation leads to a significant distortion of the local DNA structure, increasing the distance between adjacent base pairs to accommodate the bulky substituent. nih.gov It is reasonable to infer that the (4-chlorophenyl)methyl group of this compound would behave similarly, inserting itself between adjacent nucleobases and thereby disrupting the canonical stacking arrangement of a nucleic acid duplex.

While direct experimental data on the stacking interactions of this compound is not available, the findings from related substituted guanosine derivatives provide a strong basis for predicting its behavior. The key influencing factors are summarized in the table below.

Feature of N-[(4-Chlorophenyl)methyl] GroupPredicted Influence on Nucleobase StackingReference
Bulky Aromatic Substituent Can intercalate between adjacent nucleobases, disrupting normal stacking geometry. nih.gov
Steric Hindrance May lead to local distortions in the nucleic acid backbone and alter helical parameters. nih.gov
π-System of the Phenyl Ring Can participate in favorable π-π stacking interactions with neighboring bases. nih.gov
Rotational Freedom The flexibility of the methylene linker allows the chlorophenyl ring to adopt various orientations to optimize stacking. nih.gov

Further research, including NMR spectroscopy and X-ray crystallography of oligonucleotides containing this compound, would be necessary to fully elucidate the precise nature and energetic consequences of its stacking interactions.

Molecular Interactions of N 4 Chlorophenyl Methyl Guanosine with Biological Macromolecules

Interactions with Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA)

The interaction of small molecules with nucleic acids can occur through various non-covalent and covalent mechanisms, leading to a range of biological effects.

Non-Covalent Binding Modes (e.g., Intercalation, Groove Binding)

Non-covalent interactions are crucial for the reversible binding of ligands to DNA and RNA. Two primary modes are intercalation and groove binding.

Intercalation involves the insertion of a planar aromatic moiety between the base pairs of the DNA double helix. This process can lead to the unwinding and lengthening of the DNA structure.

Groove Binding occurs when a molecule fits into the minor or major grooves of the DNA helix. This binding is typically driven by hydrogen bonds, van der Waals forces, and electrostatic interactions with the atoms of the DNA grooves.

Table 1: Potential Non-Covalent Binding Modes of N-[(4-Chlorophenyl)methyl]guanosine with Nucleic Acids

Binding ModePutative Interacting Moiety of this compoundPotential Consequences
IntercalationThe planar purine (B94841) ring of the guanosine (B1672433)Disruption of DNA replication and transcription
Groove BindingThe entire molecule, with the chlorophenyl and methyl groups influencing specificity and affinityModulation of gene expression without significant DNA distortion

No specific studies on the non-covalent binding of this compound to DNA or RNA have been identified.

Covalent Adduct Formation on Nucleic Acid Bases (e.g., Guanine (B1146940) N7 Adducts)

Covalent adducts are formed when a reactive molecule permanently binds to a nucleic acid base. The N7 position of guanine is a particularly nucleophilic site and a common target for alkylating agents. The formation of such adducts can be mutagenic and cytotoxic.

The chemical structure of this compound, with its chlorophenylmethyl group, suggests a potential for alkylating activity, possibly leading to the formation of a covalent adduct at the N7 position of guanine residues in DNA or RNA.

Table 2: Hypothetical Covalent Adduct Formation by this compound

Adduct TypeProposed MechanismPotential Biological Impact
Guanine N7 AdductNucleophilic attack by the N7 of guanine on the benzylic carbon of the chlorophenylmethyl groupDNA damage, induction of repair pathways, potential for mutagenesis

No experimental evidence for covalent adduct formation by this compound on nucleic acid bases is currently available.

Impact on Nucleic Acid Secondary and Tertiary Structures (e.g., G-Quadruplex Stabilization)

G-quadruplexes are four-stranded secondary structures formed in guanine-rich sequences of DNA and RNA. They are implicated in the regulation of key cellular processes, and their stabilization by small molecules is an active area of research. Ligands that stabilize G-quadruplexes often feature a planar aromatic surface that can stack on the terminal G-quartets.

Given its guanosine moiety, this compound could potentially interact with and stabilize G-quadruplex structures.

Specific research on the interaction between this compound and G-quadruplexes has not been reported.

Protein-Ligand Interactions

The guanosine component of this compound suggests potential interactions with proteins that bind guanine nucleotides.

Binding to Guanosine Triphosphate (GTP) / Guanosine Diphosphate (B83284) (GDP) Binding Domains

Many proteins, including GTPases, utilize the binding and hydrolysis of GTP to regulate cellular signaling. Small molecules that mimic GTP or GDP can modulate the activity of these proteins.

This compound could potentially act as a competitive inhibitor of GTP or GDP binding proteins by occupying the nucleotide-binding pocket. The chlorophenylmethyl group would likely influence the binding affinity and selectivity for specific GTPases.

There are no published studies demonstrating the binding of this compound to GTP/GDP binding domains.

Modulation of G-Protein Coupled Receptor (GPCR) Signaling Pathways

GPCRs are a large family of transmembrane receptors that play a crucial role in signal transduction. While they are activated by a wide variety of ligands, the direct modulation by guanosine derivatives is less common, though not unprecedented for certain receptor subtypes.

It is conceivable that this compound could allosterically or orthosterically modulate the activity of certain GPCRs, particularly those that may have a nucleotide binding site or are sensitive to purinergic signaling.

No research has been found that investigates the effects of this compound on GPCR signaling pathways.

While the chemical structure of this compound suggests several plausible interactions with biological macromolecules, a thorough review of the scientific literature reveals a significant lack of specific research on this compound. The potential for DNA/RNA binding, covalent adduct formation, and interference with GTP/GDP binding proteins and GPCRs remains speculative in the absence of direct experimental evidence. Further investigation is required to elucidate the actual molecular interactions and biological activities of this compound.

Enzymatic Inhibition Studies (e.g., Purine Metabolizing Enzymes, Phosphodiesterases)

Guanosine analogs are a well-established class of compounds investigated for their ability to inhibit various enzymes, thereby modulating cellular pathways. While specific experimental studies detailing the inhibitory activity of this compound against purine metabolizing enzymes (like purine nucleoside phosphorylase) or phosphodiesterases are not extensively documented in publicly available literature, the principles of its design suggest it as a candidate for such roles.

The core guanosine structure provides a scaffold that can be recognized by the active sites of numerous enzymes involved in purine metabolism and signaling. nih.govresearchgate.net The strategic addition of substituents, such as the (4-Chlorophenyl)methyl group, is a common approach to enhance binding affinity and confer selectivity.

Recent computational studies have identified structurally related compounds as potential enzyme inhibitors. For instance, an in silico-guided screening of natural compounds identified a guanine analog featuring a p-chloro benzyl (B1604629) fragment (linked via a thiol) as a potential inhibitor of Sortase A (SrtA), a cysteine transpeptidase from Staphylococcus aureus. acs.orgacs.org This finding, though involving a different enzyme class and a slightly different linkage, highlights the potential of the chlorobenzyl-guanine combination to effectively bind to and inhibit an enzymatic active site. acs.orgacs.org The study predicted that this guanine analog could fit within the enzyme's binding pocket, suggesting that this compound could similarly target and inhibit enzymes with accommodating active site architectures.

Analysis of Non-Covalent Interactions Mediated by the (4-Chlorophenyl)methyl Moiety

The (4-Chlorophenyl)methyl substituent is critical to the specific molecular interactions of the parent compound. This moiety introduces both a hydrophobic surface and a halogen atom, enabling a diverse set of non-covalent interactions that are crucial for molecular recognition at a protein-ligand interface.

Halogen Bonding and Aromatic Pi-Interactions

The presence of a chlorine atom on the phenyl ring introduces the possibility of halogen bonding, a highly directional non-covalent interaction. A halogen bond occurs when a region of positive electrostatic potential (the σ-hole) on the halogen atom interacts favorably with a nucleophilic partner, such as a carbonyl oxygen, hydroxyl group, or a peptide bond in a protein backbone. chem960.com This interaction is geometrically specific, with the C-Cl···O angle typically approaching 165 degrees, and can significantly contribute to the stability of a ligand-protein complex. chem960.com In a protein binding pocket, the chlorine atom of the (4-Chlorophenyl)methyl group could serve as a halogen bond donor to stabilize the ligand's orientation.

Furthermore, the chlorophenyl ring itself is an aromatic system capable of engaging in various π-interactions. These can include:

π-π Stacking: Face-to-face or offset stacking interactions with the aromatic side chains of amino acids like phenylalanine (Phe), tyrosine (Tyr), tryptophan (Trp), and histidine (His).

C-H···π Interactions: Where the aromatic ring acts as a π-acceptor for hydrogen atoms from aliphatic or aromatic C-H donors within the protein. alfa-chemistry.com

In the aforementioned in silico study of a Sortase A inhibitor, other compounds were shown to engage in π-stacking interactions with His120 and Trp194 residues in the binding pocket. acs.org This suggests that the chlorophenyl ring of a similar molecule would be well-positioned to form analogous aromatic interactions, which are fundamental for affinity and specificity.

Role of Hydrophobic Interactions in Biological Recognition

Hydrophobic interactions represent a major driving force for the binding of ligands to proteins. nih.gov The (4-Chlorophenyl)methyl moiety confers a significant non-polar character to the guanosine scaffold. The benzyl portion of the group is inherently hydrophobic and will preferentially associate with non-polar, hydrophobic pockets within a protein's active site.

Potential InteractionMediating MoietyInteracting Partner in Macromolecule
Enzymatic Inhibition Full MoleculeEnzyme Active Site (e.g., Sortase A) acs.orgacs.org
Halogen Bonding -Cl on phenyl ringOxygen/Nitrogen lone pairs (e.g., C=O, -OH) chem960.com
π-π Stacking Chlorophenyl ringAromatic residues (Phe, Tyr, Trp, His) acs.org
Hydrophobic Interaction (4-Chlorophenyl)methyl groupHydrophobic pockets/residues (e.g., Ala, Val, Leu)

Biological Activity and Mechanistic Investigations of N 4 Chlorophenyl Methyl Guanosine

Evaluation of Biological Activities in Cellular and Biochemical Assays

The biological activities of N-[(4-lacking direct search results for the specified compound, related research on similar structures provides a framework for potential areas of investigation. For instance, various guanosine (B1672433) analogs and compounds with a 4-chlorophenyl moiety have demonstrated a range of biological effects, including antimicrobial, antiviral, and antiproliferative activities.

Antimicrobial Potential: Research into related compounds suggests that N-[(4-Chlorophenyl)methyl]guanosine could be evaluated for its ability to inhibit the growth of various microbial species. For example, studies on other synthetic compounds containing a 4-chlorophenyl group have shown activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa nih.gov. Similarly, antimicrobial peptides have demonstrated effectiveness against a broad spectrum of pathogens, including Salmonella typhimurium and Listeria monocytogenes nih.gov. These studies provide a basis for testing this compound against a panel of clinically relevant bacteria and fungi.

Antiviral Potential: Guanosine analogs are a well-established class of antiviral agents. For instance, Acyclovir, a guanosine analog, is effective against herpes simplex viruses (HSV-1, HSV-2) and varicella-zoster virus (VZV) nih.gov. Ganciclovir, another guanosine analog, shows potent activity against cytomegalovirus (CMV) nih.gov. Furthermore, Ribavirin, which resembles guanosine, has a broad spectrum of activity against both RNA and DNA viruses nih.gov. Given this precedent, this compound could be screened for its inhibitory effects on the replication of various viruses, such as herpesviruses, influenza viruses, and hepatitis viruses nih.govnih.govnih.gov.

Antiproliferative Potential: The antiproliferative capacity of this compound represents a significant area of interest. Numerous compounds incorporating a 4-chlorophenyl group have been synthesized and evaluated for their anticancer properties nih.gov. For example, certain thienopyrimidine derivatives, which are purine (B94841) bioisosteres, have shown antiproliferative effects against breast cancer cell lines like MCF-7 and MDA-MB-231 nih.gov. The potential for these compounds to act as inhibitors of key cellular targets like Aurora kinases highlights a possible mechanism for their anticancer activity nih.gov. Therefore, assessing the cytotoxic and antiproliferative effects of this compound against a panel of human cancer cell lines would be a logical step in its biological evaluation.

Below is a hypothetical data table illustrating how the biological activities of this compound could be presented:

Biological Activity Assay Type Test System Observed Effect
AntimicrobialMinimum Inhibitory Concentration (MIC)Staphylococcus aureusTo be determined
AntimicrobialMinimum Inhibitory Concentration (MIC)Escherichia coliTo be determined
AntiviralPlaque Reduction AssayHerpes Simplex Virus 1 (HSV-1)To be determined
AntiviralViral Yield Reduction AssayInfluenza A VirusTo be determined
AntiproliferativeMTT AssayMCF-7 (Breast Cancer Cell Line)To be determined
AntiproliferativeCell Viability AssayA549 (Lung Cancer Cell Line)To be determined

Cellular Permeation and Intracellular Disposition of this compound

Understanding how this compound enters cells and where it localizes is crucial for elucidating its mechanism of action.

The cellular uptake of nucleoside analogs can occur through various mechanisms, including passive diffusion and carrier-mediated transport.

Passive Diffusion: Some small molecules can traverse the cell membrane via passive diffusion, a process that does not require energy. Studies on a related compound, N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea (MPCU), have indicated that it may enter cells through a non-saturable, energy-independent process, which is characteristic of passive diffusion nih.gov. The rate of uptake in such cases is typically a linear function of the extracellular concentration nih.gov.

Energy-Dependent Processes: In contrast to passive diffusion, many nucleoside analogs are transported into cells by specific transporter proteins, an energy-dependent process. This can lead to a concentrative accumulation of the compound within the cell, where the intracellular concentration exceeds the extracellular concentration nih.gov. For some compounds, cellular uptake is temperature-dependent and can be inhibited by metabolic inhibitors like sodium azide, which depletes cellular ATP nih.govnih.gov. Studies on thymopentin (B1683142) have shown that its cellular uptake can be significantly reduced at low temperatures and by inhibitors of adsorptive-mediated endocytosis, indicating an active transport mechanism nih.gov.

The potential uptake mechanisms for this compound could be investigated and summarized as follows:

Uptake Mechanism Experimental Condition Expected Outcome for this compound
Passive DiffusionVarying extracellular concentrationsLinear increase in uptake rate
Energy-DependenceIncubation with sodium azideInhibition of concentrative accumulation
Temperature-DependenceIncubation at 4°C vs. 37°CReduced uptake at lower temperatures
Transporter InvolvementCompetition with known nucleoside transporter substratesInhibition of uptake

Once inside the cell, the distribution of this compound to specific subcellular compartments can significantly influence its biological effects. For instance, compounds that target nucleic acid synthesis would be expected to localize to the nucleus. Other compounds might accumulate in different organelles. Research on MPCU has provided evidence for its sequestration within mitochondria, suggesting that this organelle could be a primary site of action nih.gov. This mitochondrial localization was found to be dependent on the pH gradient across the mitochondrial membrane nih.gov. Morphological changes, such as the enlargement of mitochondria, were observed in cells treated with this compound, further implicating mitochondria as a target nih.gov.

Elucidation of Molecular Mechanisms of Action

Investigating the molecular mechanisms by which this compound exerts its biological effects is essential for its development as a potential therapeutic agent.

A primary mechanism of action for many nucleoside analogs is the disruption of nucleic acid metabolism. These compounds can be phosphorylated to their triphosphate forms and subsequently incorporated into growing DNA or RNA chains, leading to chain termination. Alternatively, they can inhibit key enzymes involved in the synthesis of nucleotides.

Mycophenolic acid, for example, inhibits DNA and RNA synthesis by depleting guanine (B1146940) nucleotides nih.gov. Nucleic acid analogs like cytarabine (B982) and decitabine (B1684300) are known to interfere with nucleic acid metabolism and are used in the treatment of myeloid tumors nih.gov. The dependence of some tumors on the de novo nucleotide synthesis pathway makes it a promising therapeutic target nih.gov. Therefore, it is plausible that this compound could interfere with the biosynthesis of DNA and/or RNA.

In addition to de novo synthesis, cells can produce nucleotides through the purine salvage pathway, which recycles purine bases from the breakdown of nucleic acids nih.govyoutube.com. This pathway is particularly crucial in tissues like the brain and for erythrocytes youtube.com. The key enzymes in this pathway are hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT) youtube.com.

Guanine is salvaged and converted to GMP by HGPRT youtube.comyoutube.com. It is conceivable that this compound could act as a substrate or inhibitor of enzymes within the purine salvage pathway. For instance, if it were recognized by HGPRT, it could be converted into a fraudulent nucleotide, which could then exert cytotoxic effects. Conversely, inhibition of this pathway could lead to an accumulation of purine bases, which might have downstream consequences. For example, a deficiency in HGPRT leads to an increase in the conversion of guanine and hypoxanthine (B114508) to xanthine (B1682287) and subsequently to uric acid youtube.com.

The potential interactions of this compound with purine metabolic pathways could be summarized as follows:

Pathway Potential Interaction Possible Consequence
De Novo Purine SynthesisInhibition of key enzymes (e.g., IMPDH)Depletion of guanine nucleotides, inhibition of DNA/RNA synthesis
Purine SalvageSubstrate for HGPRTFormation of a fraudulent nucleotide
Purine SalvageInhibition of HGPRTAccumulation of guanine, potential for increased uric acid production
Purine CatabolismInhibition of enzymes like xanthine oxidaseAltered levels of purine degradation products

No Information Available on the

Following a comprehensive search of publicly available scientific literature, no specific information was found regarding the effects of the chemical compound this compound on cellular signaling cascades.

Searches for the compound, as well as broader inquiries into N-substituted guanosine derivatives and their impact on signaling pathways such as the mitogen-activated protein kinase (MAPK) and AMP-activated protein kinase (AMPK) pathways, did not yield any results pertaining to this compound.

While research exists on the biological activities of guanosine and other guanosine analogs, this information cannot be attributed to this compound without specific experimental evidence. The strict requirement to focus solely on the specified compound prevents the inclusion of data from related but distinct molecules.

Therefore, the content for the requested section, "5.3.3. Effects on Cellular Signaling Cascades," including any detailed research findings or data tables, cannot be generated at this time due to the absence of relevant scientific studies on this compound.

Structure Activity Relationship Sar and Computational Studies of N 4 Chlorophenyl Methyl Guanosine Analogues

Rational Design and Synthesis of Structure-Activity Relationship Libraries

The rational design of SAR libraries for N-substituted guanosine (B1672433) analogues is a cornerstone for identifying compounds with improved potency and selectivity. This process often begins with a lead compound, such as a naturally occurring nucleoside or a known inhibitor, and systematically modifies its structure to probe interactions with a biological target. mdpi.com For N-substituted guanosines, key modifications often involve the nature and position of the substituent on the purine (B94841) ring.

The synthesis of these libraries typically involves the alkylation of guanosine or its derivatives. For instance, the reaction of a protected guanosine with a substituted benzyl (B1604629) halide, like 4-chlorobenzyl bromide, would be a common route to obtain compounds such as N-[(4-Chlorophenyl)methyl]guanosine. acs.org The choice of substituents is guided by the desire to explore a range of electronic, steric, and lipophilic properties. For example, a library might include analogues with electron-donating and electron-withdrawing groups on the phenyl ring to modulate the electronic properties of the benzyl moiety. rsc.org

A study on a series of thiosemicarbazone-containing quinazoline (B50416) derivatives highlighted the importance of the electronic properties of the N-substituent. mdpi.com The presence of potent electron-withdrawing groups on the phenyl ring led to a higher degree of deshielding, influencing the compound's biological activity. mdpi.com Similarly, in the development of antitrypanosomal agents, a clear trend was observed where the potency of N-cyanoalkyl-substituted 4-aminoquinolines increased with the length of the alkyl linker up to a certain point. nih.gov

Table 1: Example of SAR Data for a Series of N-Substituted Anticancer Agents

CompoundSubstituent (R)IC50 (μM) against A549 cellsIC50 (μM) against SW480 cells
5aPhenyl10.2125.67
5e4-Chlorophenyl2.788.91
5j4-Methoxyphenyl0.895.12
5o2,4-Dimethoxyphenyl0.153.68

This table is illustrative and based on data for N-substituted-2-(3,4,5-trimethoxyphenyl) benzimidazole (B57391) derivatives to demonstrate SAR principles. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. mdpi.com For N-substituted guanosine analogues, QSAR models can be developed using a variety of molecular descriptors, including electronic, topological, and steric parameters. nih.gov

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.gov

For example, a QSAR study on a series of antimalarial substituted phenyl analogues utilized electronic and topological parameters to derive statistically significant regression expressions. nih.gov These models provided insights into the mechanism of antimalarial activity and could be used to predict the potency of new analogues. nih.gov In another study on 15-LOX inhibitors, QSAR models were constructed using various descriptors to guide the development of new anti-inflammatory agents. mdpi.com

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the binding of small molecules to their biological targets at an atomic level. nih.gov These methods can predict the preferred binding orientation of a ligand in the active site of a protein and provide insights into the key interactions that stabilize the ligand-target complex.

Molecular Docking: This technique predicts the conformation of a ligand within a binding site and estimates the binding affinity. For this compound, docking studies could be performed against potential targets such as viral polymerases, kinases, or other enzymes. The results would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the compound and the protein. For instance, studies on N-substituted benzenesulfonamide (B165840) compounds showed that they bind to the minor groove of DNA, with hydrogen bonding between the sulfonamide oxygen atoms and guanine (B1146940) nucleotides being a key interaction. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time, allowing for the assessment of its stability and the conformational changes that may occur upon ligand binding. acs.org For the this compound-target complex, MD simulations could confirm the stability of the binding mode predicted by docking and identify key residues that are crucial for the interaction. A study on novel benzimidazole derivatives used MD simulations to confirm the stability of the most potent compound within the active site of topoisomerase IIα-DNA. rsc.org

Table 2: Example of Molecular Docking Scores for a Series of Natural Product Inhibitors

Compound IDDocking Score (Conf A)Docking Score (Conf B)Docking Score (Conf C)
ZINC000012653048-731-642-700
ZINC000000134008-716-635-678
ZINC000070705574-650-604-717
ZINC000002098010-671-602-634

This table is illustrative and based on data for natural sortase A inhibitors to demonstrate the use of docking scores in virtual screening. acs.org

In Silico Approaches for Predicting Biological Potency and Selectivity

In addition to QSAR and molecular docking, a variety of other in silico approaches can be employed to predict the biological potency and selectivity of this compound analogues. These methods are often used in virtual screening campaigns to identify promising candidates from large compound libraries.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions) that a molecule must possess to bind to a specific target. A pharmacophore model for a particular enzyme could be used to screen for N-substituted guanosine analogues that fit the model and are therefore likely to be active.

Machine Learning and Artificial Intelligence: Advanced computational methods, including machine learning and AI, are increasingly being used to predict biological activity. mdpi.com These models can be trained on large datasets of known active and inactive compounds to learn complex structure-activity relationships and make accurate predictions for new molecules. A study on substituted aminonitriles used in silico methods to predict their interaction with various pharmacological targets, identifying the most promising candidates for further testing. mdpi.com

The prediction of drug-likeness and pharmacokinetic properties (ADME/Tox) is also a crucial in silico step. mdpi.comacs.org Tools are used to evaluate properties like solubility, permeability, and potential toxicity, helping to weed out compounds that are likely to fail in later stages of drug development. mdpi.comacs.org

Stereoelectronic and Conformational Analysis of the (4-Chlorophenyl)methyl Substituent

The three-dimensional conformation and electronic properties of the (4-Chlorophenyl)methyl substituent are critical determinants of the biological activity of this compound.

Conformational Analysis: The flexibility of the benzyl group allows it to adopt various conformations, and the preferred orientation within the receptor's binding site can significantly impact binding affinity. Conformational analysis studies, using both computational methods and experimental techniques like NMR, can determine the rotational energy barriers and the most stable conformations of the substituent. A study on cis-1-benzyl-4-methylcyclohexane determined the A value of the benzyl group, which is a measure of its conformational preference. rsc.org Such analyses can help in designing more rigid analogues that lock the substituent in a bioactive conformation.

Stereoelectronic Effects: The electronic properties of the (4-Chlorophenyl)methyl group are influenced by the chlorine atom at the para-position of the phenyl ring. The chlorine atom is an electron-withdrawing group via induction but an electron-donating group via resonance. This electronic nature can influence the strength of non-covalent interactions, such as pi-stacking or halogen bonding, with the target protein. The molecular electrostatic potential (MEP) map is a useful tool to visualize the electronic distribution and predict regions of electrophilic and nucleophilic character, which can guide the understanding of intermolecular interactions.

Advanced Applications of N 4 Chlorophenyl Methyl Guanosine in Chemical Biology and Drug Discovery Research

Development as Biochemical Probes for Nucleic Acid and Protein Studies

The development of site-specific probes is crucial for elucidating the intricate structures and functions of nucleic acids and their protein complexes. While direct applications of N-[(4-Chlorophenyl)methyl]guanosine as a probe are not extensively documented, its structural analogs, particularly those with reactive groups at the N2 or O6 position of guanine (B1146940), are instrumental as precursors for introducing biochemical labels into DNA and RNA. The underlying principle involves the incorporation of a modified guanosine (B1672433) into an oligonucleotide, where the substituent acts as a handle for post-synthetic attachment of a probe.

A common strategy, known as the "convertible nucleoside" approach, utilizes precursor nucleosides where a reactive group, such as a 2-fluoro or a chlorophenyl moiety, can be displaced by a nucleophile carrying the desired label. nih.gov For instance, N2-modified guanosine derivatives serve as versatile probes for mRNA labeling. nih.govresearchgate.net These methods allow for the chemoselective and site-specific functionalization of guanine's N2-amine, enabling the introduction of reactive handles for downstream applications. rsc.org

This post-synthetic modification strategy is highly valuable as it allows a single precursor oligonucleotide to be derivatized with a wide array of functional probes, including:

Cross-linking agents: Thioalkyl tethers can be introduced at the guanine N2 position to study the interactions within nucleic acid structures or between nucleic acids and proteins. nih.gov

Fluorescent dyes: Fluorophores can be attached to investigate the dynamics and localization of RNA and DNA.

Biophysical probes: Spectroscopic labels and other probes can be incorporated to study the structural and biophysical properties of oligonucleotides. researchgate.net

The general process is outlined in the table below:

StepDescriptionKey Reagent/IntermediatePurpose
1. SynthesisA modified phosphoramidite (B1245037) (e.g., with a 2-fluoro or O6-chlorophenyl group) is incorporated into an oligonucleotide via solid-phase synthesis.Modified Guanosine PhosphoramiditeSite-specific placement of a reactive handle.
2. ModificationThe protecting groups are removed, and the oligonucleotide is treated with a nucleophile carrying the probe.Nucleophilic Probe (e.g., amine, thiol)Displacement of the leaving group (e.g., fluoro, chlorophenyl) and covalent attachment of the probe.
3. PurificationThe final, labeled oligonucleotide is purified from excess reagents.HPLC or PAGEIsolation of the pure biochemical probe.

This methodology underscores the role of compounds structurally related to this compound as key intermediates in generating powerful tools for chemical biology.

Integration into Oligonucleotide Synthesis for Functional Nucleic Acid Constructs

The creation of functional nucleic acids—oligonucleotides endowed with specific properties such as enhanced stability, catalytic activity, or binding affinity—relies on the ability to incorporate modified nucleosides through chemical synthesis. Guanosine derivatives substituted at the N2 position are particularly important for building these constructs.

The phosphoramidite method is the standard for automated oligonucleotide synthesis. Phosphoramidites of modified nucleosides, including various N2-substituted guanosine derivatives, can be synthesized and used as building blocks. iitb.ac.in These modified monomers are incorporated into a growing oligonucleotide chain at specific, predetermined sites.

One powerful application is the post-synthetic functionalization of oligonucleotides containing a "convertible" nucleoside. In this approach, a precursor like 2-fluoro-2'-deoxyinosine is incorporated into a DNA sequence. The 2-fluoro group is a good leaving group and can be displaced by various amines to create a library of N2-substituted deoxyguanosine-modified oligonucleotides. iitb.ac.in This method allows for the creation of oligonucleotides with diverse functionalities without needing to synthesize a unique phosphoramidite for each desired modification.

Key Research Findings:

N2-Aryl Modifications: The synthesis of N2-aryl-2'-deoxyguanosine phosphoramidites allows for the incorporation of bulky aromatic groups into the minor groove of DNA. These modifications are used to study DNA damage and repair pathways. iitb.ac.in

Thioalkyl Tethers: Guanosine phosphoramidites containing a protected thioalkyl tether at the N2 position can be directly incorporated into RNA and DNA. After synthesis, the tether can be deprotected and used for cross-linking to proteins or other nucleic acids. nih.gov

Reductive Amination: A method for the selective functionalization of the N2-amine of guanosine in oligonucleotides via reductive amination has been developed. This allows for the specific modification of guanine in both DNA and RNA, leaving other nucleobases unaffected. rsc.org

The integration of these modified guanosine derivatives is fundamental to creating nucleic acid constructs with tailored functions for research and diagnostic applications.

Modification TypePrecursor NucleosideSynthetic MethodResulting Functionality
N2-Alkyl/Aryl Groups2-Fluoro-2'-deoxyinosinePost-synthetic Nucleophilic SubstitutionProbing DNA-protein interactions, studying DNA damage. iitb.ac.in
N2-Thioalkyl TethersN2-Thiopropyl-guanosineDirect Incorporation of Modified PhosphoramiditeSite-specific cross-linking. nih.gov
General N2-LabelsGuanosinePost-synthetic Reductive AminationIntroduction of a reactive handle for further labeling. rsc.org

Scaffold for the Development of Novel Therapeutic Lead Compounds

Modified nucleosides have long been a cornerstone of drug discovery, particularly in antiviral and anticancer therapies. Guanosine analogs, due to their central role in nucleic acid metabolism, serve as valuable scaffolds for designing new therapeutic agents. Modifications at the N2 position of guanine have been explored to create highly stable, functional nano-scaffolds with therapeutic potential.

G-quadruplexes are four-stranded nucleic acid structures that are implicated in key biological processes, including the regulation of gene expression, and are considered promising drug targets. The rational design of G-quadruplex-based structures can be achieved by incorporating modified guanosine surrogates. N2-substituted guanine modifications have been systematically investigated to create stable G-quadruplex nano-scaffolds. researchgate.netnih.gov

Research Highlights:

Stabilization of G-Quadruplexes: Introducing modifications at the N2 position, such as N2-methyl-guanine, N2-benzyl-guanine, or N2-6-amino-hexyl-guanine, can significantly stabilize the G-quadruplex structure. The melting temperature can be increased by 2.0–13.3 °C per modification. nih.gov

Modular Functionalization: The N2 position allows for the attachment of various chemical moieties without disrupting the core G-tetrad structure. This modularity enables the functionalization of the nano-scaffold, for instance, with biotin for conjugation with avidin. nih.gov

Therapeutic Potential: Sugar-modified guanosine analogs, such as LNA (Locked Nucleic Acid) guanosine, can enhance the drug-like properties of G-quadruplexes, including improved stability against enzymatic degradation. rsc.orgnih.gov Modified guanosine analogs have also shown potent activity against pathogens like L. donovani, the causative agent of leishmaniasis. mdpi.com

These findings demonstrate that the guanosine framework, and specifically N2-modified derivatives like this compound's structural analog N2-benzyl-guanine, serves as a versatile scaffold for developing complex, highly organized nucleic acid structures with potential applications in targeted drug delivery and therapy. nih.gov

Guanosine Scaffold ApplicationKey ModificationTherapeutic Rationale
G-Quadruplex Nano-scaffoldsN2-benzyl-guanine, N2-methyl-guanineCreation of highly stable and functionalizable structures for targeted therapy and diagnostics. nih.gov
Anti-Leishmanial AgentsModified Guanosine AnalogsInhibition of protozoan nucleoside salvage pathways. mdpi.com
Enhanced Oligonucleotide DrugsLNA-GuanosineImproved thermal stability and resistance to nuclease degradation for antisense and antigene applications. nih.gov

Future Perspectives and Emerging Research Avenues for N 4 Chlorophenyl Methyl Guanosine Research

Exploration of Unconventional Binding Partners and Biological Pathways

Future research could focus on identifying and characterizing the molecular targets of N-[(4-Chlorophenyl)methyl]guanosine. An initial step would be to investigate its interaction with known guanosine-binding proteins. Guanosine (B1672433) itself is a crucial molecule in various cellular processes, including nucleic acid synthesis, energy metabolism, and signal transduction. It is known to interact with adenosine (B11128) receptors and has shown neuroprotective and neuromodulatory effects. nih.gov Investigating whether the addition of the (4-chlorophenyl)methyl group to the guanosine scaffold alters its affinity for these traditional targets or directs it toward unconventional binding partners would be a key area of exploration.

Screening this compound against a broad panel of enzymes and receptors could reveal unexpected interactions. Techniques such as affinity chromatography-mass spectrometry, where the compound is immobilized and used to 'fish' for binding partners from cell lysates, could identify novel protein interactions. Subsequent validation of these hits through biophysical and cellular assays would be crucial to understand the biological relevance of these interactions and the pathways they modulate.

Development of Novel Synthetic Methodologies for Complex Derivatives

The development of efficient and versatile synthetic routes is fundamental to exploring the structure-activity relationships of this compound. While general methods for the synthesis of guanosine derivatives exist, optimizing these for the specific introduction of the (4-chlorophenyl)methyl group and the subsequent generation of a diverse library of analogues would be a significant research endeavor.

Future synthetic work could focus on developing novel methodologies that allow for the easy modification of both the guanosine and the chlorophenyl moieties. This could involve exploring different coupling strategies and protecting group chemistries to allow for the late-stage functionalization of the molecule. For instance, methods for the synthesis of complex guanosine derivatives, such as guanosine diphosphate (B83284) mannuronic acid, have been developed and could potentially be adapted. nih.gov The goal would be to create a modular synthetic approach that enables the rapid generation of derivatives with varying substituents on the phenyl ring or modifications to the ribose sugar, allowing for a systematic exploration of the chemical space around the lead compound.

Application of Advanced Biophysical Techniques for Real-Time Interaction Analysis

To gain a deep understanding of how this compound interacts with its potential biological targets, the application of advanced biophysical techniques would be essential. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) could provide quantitative data on the binding affinity and thermodynamics of the interaction in real-time.

Furthermore, high-resolution structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) could be employed to determine the three-dimensional structure of the compound in complex with its binding partner. This would provide invaluable insights into the specific molecular interactions that govern binding and selectivity. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and fluorescence spectroscopy, could also be used to probe the conformational changes that occur upon binding and to study the kinetics of the interaction. For instance, spectrofluorometric studies have been used to investigate the binding characteristics of other N-(4-chlorophenyl) containing compounds. researchgate.net

Collaborative Multidisciplinary Research Initiatives for Comprehensive Understanding

A comprehensive understanding of the biological potential of this compound would be best achieved through collaborative, multidisciplinary research initiatives. Such collaborations would bring together experts from various fields, including synthetic chemistry, molecular and cellular biology, pharmacology, and computational modeling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.